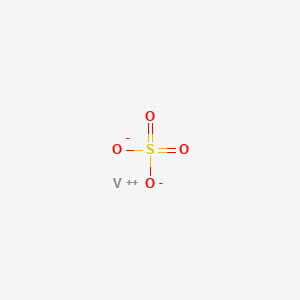

Vanadium sulfate, VSO4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Vanadium sulfate, with the chemical formula VSO4, is a family of inorganic compounds where vanadium is in the +2 oxidation state. The most commonly encountered form is the hexahydrate, which appears as a violet solid. This compound dissolves in water to form air-sensitive solutions of the aquo complex .

Méthodes De Préparation

Vanadium sulfate can be synthesized through the electrolytic reduction of vanadyl sulfate in sulfuric acid. The resulting crystals feature [V(H2O)6]2+ centers with an extra water of crystallization . Industrially, vanadium sulfate is produced by reducing vanadium pentoxide with sulfur dioxide in the presence of sulfuric acid .

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Vanadium sulfate has diverse applications in scientific research:

Chemistry: It is used to generate vanadium ions, which can be introduced into saponite clay by hydrothermal processes.

Biology and Medicine: Vanadium compounds, including vanadium sulfate, have been studied for their potential therapeutic effects, such as insulin-mimetic properties and anticancer activities.

Industry: Vanadium sulfate is used in the preparation of vanadium redox flow batteries (VRFBs), which are employed for large-scale energy storage.

Mécanisme D'action

The mechanism of action of vanadium sulfate involves its ability to undergo redox reactions, which allows it to participate in various chemical processes. In biological systems, vanadium ions can mimic insulin by activating insulin receptors and promoting glucose uptake . In industrial applications, vanadium sulfate acts as a catalyst in SCR processes, facilitating the reduction of nitrogen oxides to nitrogen and water .

Comparaison Avec Des Composés Similaires

Vanadium sulfate can be compared with other vanadium compounds, such as:

Vanadium (III) sulfate (V2(SO4)3): This compound is a pale yellow solid that is stable to air and slowly dissolves in water to form a green aquo complex.

Vanadyl sulfate (VOSO4): This compound is a blue solid that is commonly used in laboratories due to its high stability.

Vanadous ammonium sulfate ((NH4)2V(SO4)2·6H2O): This compound is isomorphous with ferrous ammonium sulfate and features [V(H2O)6]2+ centers.

Vanadium sulfate is unique due to its specific oxidation state and its ability to form air-sensitive solutions, making it valuable for specific chemical and industrial applications.

Propriétés

Numéro CAS |

13566-06-8 |

|---|---|

Formule moléculaire |

O4SV |

Poids moléculaire |

147.01 g/mol |

Nom IUPAC |

vanadium(2+);sulfate |

InChI |

InChI=1S/H2O4S.V/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 |

Clé InChI |

VLOPEOIIELCUML-UHFFFAOYSA-L |

SMILES canonique |

[O-]S(=O)(=O)[O-].[V+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)

![2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol](/img/structure/B14725893.png)